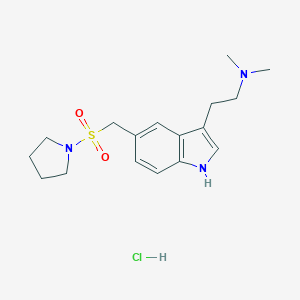

3,3'-Diacetylamino-2,2'-dimethylazobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

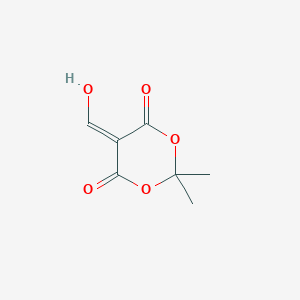

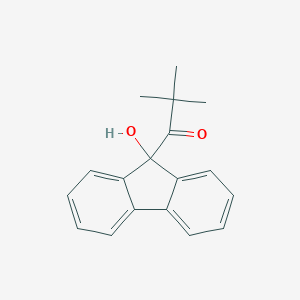

'3,3'-Diacetylamino-2,2'-dimethylazobenzene' (DAAD) is a synthetic compound that belongs to the class of azo dyes. It is widely used in scientific research due to its unique properties, such as its ability to undergo reversible photoisomerization and its potential as a photosensitizer.

Mécanisme D'action

The mechanism of action of 3,3'-Diacetylamino-2,2'-dimethylazobenzene is complex and involves multiple pathways. In photodynamic therapy, 3,3'-Diacetylamino-2,2'-dimethylazobenzene is activated by light, leading to the production of reactive oxygen species that can kill cancer cells. In photochromic applications, 3,3'-Diacetylamino-2,2'-dimethylazobenzene undergoes reversible photoisomerization in response to light, leading to changes in its properties such as color and absorption spectra.

Effets Biochimiques Et Physiologiques

3,3'-Diacetylamino-2,2'-dimethylazobenzene has been shown to have minimal toxicity and is generally well-tolerated in laboratory experiments. However, it can cause skin irritation and allergic reactions in some individuals. 3,3'-Diacetylamino-2,2'-dimethylazobenzene has also been shown to have potential as a photosensitizer in the treatment of cancer, as it can selectively target cancer cells while sparing healthy tissue.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3,3'-Diacetylamino-2,2'-dimethylazobenzene is its unique properties, such as its ability to undergo reversible photoisomerization and its potential as a photosensitizer. However, there are also limitations to its use in laboratory experiments, such as its sensitivity to light and the need for specialized equipment to activate it.

Orientations Futures

There are many potential future directions for research on 3,3'-Diacetylamino-2,2'-dimethylazobenzene. One area of interest is the development of new photochromic compounds based on 3,3'-Diacetylamino-2,2'-dimethylazobenzene that have improved properties such as faster response times and higher contrast ratios. Another area of interest is the use of 3,3'-Diacetylamino-2,2'-dimethylazobenzene as a photosensitizer in combination with other therapies such as chemotherapy and immunotherapy to improve cancer treatment outcomes. Overall, 3,3'-Diacetylamino-2,2'-dimethylazobenzene is a promising compound with many potential applications in scientific research.

Méthodes De Synthèse

3,3'-Diacetylamino-2,2'-dimethylazobenzene can be synthesized through a multistep process. The first step involves the preparation of 2,2'-dimethyl-4,4'-diaminodiphenylmethane, which is then acetylated to form 3,3'-diacetylamino-2,2'-dimethylazobenzene. The purity of the final product can be improved through recrystallization.

Applications De Recherche Scientifique

3,3'-Diacetylamino-2,2'-dimethylazobenzene is widely used in scientific research due to its unique properties. It is commonly used as a photosensitizer in photodynamic therapy, which is a treatment for cancer that involves the use of light to activate a photosensitizing agent in the presence of oxygen, leading to the production of reactive oxygen species that can kill cancer cells. 3,3'-Diacetylamino-2,2'-dimethylazobenzene can also be used as a photochromic compound, which means that it can undergo reversible photoisomerization in response to light, making it useful in the development of optical switches and sensors.

Propriétés

Numéro CAS |

143922-99-0 |

|---|---|

Nom du produit |

3,3'-Diacetylamino-2,2'-dimethylazobenzene |

Formule moléculaire |

C18H20N4O2 |

Poids moléculaire |

309.4 g/mol |

Nom IUPAC |

1-[3-[(3-acetyl-4-amino-2-methylphenyl)diazenyl]-2-methylphenyl]ethanone |

InChI |

InChI=1S/C18H19N3O2/c1-10-14(12(3)22)6-5-7-16(10)20-21-17-9-8-15(19)18(11(17)2)13(4)23/h5-9H,19H2,1-4H3 |

Clé InChI |

LZKDSQWEMJZWMS-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1N=NC2=C(C(=C(C=C2)N)C(=O)C)C)C(=O)C |

SMILES canonique |

CC1=C(C=CC=C1N=NC2=C(C(=C(C=C2)N)C(=O)C)C)C(=O)C |

Synonymes |

Ccris 5400 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)

![1,5-Dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130168.png)

![N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine](/img/structure/B130197.png)